molecular formula C19H19N3O B5774153 N-benzyl-3-(benzylamino)-2-cyano-2-butenamide

N-benzyl-3-(benzylamino)-2-cyano-2-butenamide

Cat. No. B5774153
M. Wt: 305.4 g/mol
InChI Key: YQYQTSWURHLJCT-SDXDJHTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-3-(benzylamino)-2-cyano-2-butenamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. It is a synthetic compound that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.

Mechanism of Action

The mechanism of action of N-benzyl-3-(benzylamino)-2-cyano-2-butenamide involves the inhibition of the Akt/mTOR signaling pathway. This pathway plays a crucial role in the regulation of cell growth and survival, and its dysregulation is commonly observed in cancer cells. By inhibiting this pathway, N-benzyl-3-(benzylamino)-2-cyano-2-butenamide induces cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-benzyl-3-(benzylamino)-2-cyano-2-butenamide has various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the migration and invasion of cancer cells. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-benzyl-3-(benzylamino)-2-cyano-2-butenamide in lab experiments is its potential use in cancer research. Its ability to inhibit the growth of cancer cells and induce apoptosis makes it a promising candidate for cancer therapy. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated before its use in clinical trials.

Future Directions

There are several future directions for the research on N-benzyl-3-(benzylamino)-2-cyano-2-butenamide. One of the most important directions is the evaluation of its toxicity and safety profile. Additionally, further studies are needed to investigate its potential use in combination with other anti-cancer agents. Moreover, the development of novel synthetic methods for the synthesis of this compound can also be explored to facilitate its use in research. Finally, the potential use of this compound in other fields of research, such as neurodegenerative diseases, can also be investigated.

Synthesis Methods

The synthesis of N-benzyl-3-(benzylamino)-2-cyano-2-butenamide can be achieved using different methods. One of the most common methods involves the reaction of benzylamine with 3-benzylidene malononitrile in the presence of a base such as potassium carbonate. The resulting compound is then subjected to a reaction with benzyl isocyanate to obtain the final product.

Scientific Research Applications

N-benzyl-3-(benzylamino)-2-cyano-2-butenamide has been extensively studied for its potential use in various fields of research. One of the most promising applications of this compound is in the field of cancer research. It has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.

properties

IUPAC Name

(Z)-N-benzyl-3-(benzylamino)-2-cyanobut-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-15(21-13-16-8-4-2-5-9-16)18(12-20)19(23)22-14-17-10-6-3-7-11-17/h2-11,21H,13-14H2,1H3,(H,22,23)/b18-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYQTSWURHLJCT-SDXDJHTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C(=O)NCC1=CC=CC=C1)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C#N)/C(=O)NCC1=CC=CC=C1)/NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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